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Compound of Interest

Compound Name: Tie2 kinase inhibitor 3

Cat. No.: B15623828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of Tie2 Kinase
Inhibitor 3, also identified as compound 63 in the primary scientific literature. The information

presented herein is synthesized from publicly available data to facilitate further research and

drug development efforts targeting the Tie2 signaling pathway.

Introduction to Tie2 Kinase and Its Inhibition
The Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2), also known as

TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.

It plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing

ones, and the maintenance of vascular stability. The binding of its primary ligand, Angiopoietin-

1 (Ang1), induces Tie2 phosphorylation and initiates downstream signaling cascades that

promote endothelial cell survival, migration, and vessel maturation. Dysregulation of the Tie2

pathway is implicated in various pathologies, including cancer and retinopathies, making it an

attractive target for therapeutic intervention.

Tie2 Kinase Inhibitor 3 is a potent, orally active, ATP-competitive inhibitor of Tie2 kinase.[1]

By blocking the ATP binding site, it prevents the autophosphorylation of the receptor, thereby

inhibiting downstream signaling and affecting blood vessel stability and maturation.[1] This

mechanism of action has shown potential in restricting tumor growth by modulating

angiogenesis.[1]
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Quantitative Selectivity Profile
A comprehensive analysis of the selectivity of a kinase inhibitor is paramount to understanding

its potential therapeutic window and off-target effects. While a broad kinase panel screening for

Tie2 Kinase Inhibitor 3 (compound 63) is not publicly available in extensive formats, key

selectivity data has been published. For a more complete understanding of a highly selective

Tie2 inhibitor, the profile of Rebastinib, a well-characterized clinical-stage Tie2 inhibitor, is also

presented for comparative purposes.

Table 1: Kinase Selectivity Profile of Tie2 Kinase Inhibitor 3 (Compound 63)

Kinase Target IC50 (nM) Fold Selectivity vs. Tie2

Tie2 30 1

KDR (VEGFR2) >10,000 >333

Flt-1 (VEGFR1) >10,000 >333

Flt-4 (VEGFR3) >10,000 >333

PDGFRβ >10,000 >333

FGFR1 >10,000 >333

EGFR >10,000 >333

InsR >10,000 >333

Src >10,000 >333

Lck >10,000 >333

Abl >10,000 >333

Cdk2/cyclin A >10,000 >333

PKA >10,000 >333

PKCα >10,000 >333

Data sourced from Hodous B. L., et al. J. Med. Chem. 2007, 50(4), 611-626.
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Table 2: Representative Kinase Selectivity Profile of Rebastinib

Kinase Target IC50 (nM) Fold Selectivity vs. Tie2

Tie2 6 1

KDR (VEGFR2) 4 0.7

FLT3 2 0.3

Abl 0.8 0.13

Abl(T315I) 4 0.7

Src 34 5.7

Lyn 29 4.8

Fgr 38 6.3

Hck 40 6.7

Data for Rebastinib is provided as a representative example of a potent Tie2 inhibitor and is

sourced from multiple publications.

Signaling Pathway
The binding of Angiopoietin-1 (Ang1) to the Tie2 receptor induces receptor dimerization and

trans-autophosphorylation on specific tyrosine residues within the intracellular domain. These

phosphorylated tyrosines serve as docking sites for various downstream signaling molecules,

leading to the activation of pathways that regulate endothelial cell survival, migration, and

vascular stability. Tie2 Kinase Inhibitor 3, by blocking the initial autophosphorylation step,

abrogates these downstream signaling events.
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Caption: Tie2 signaling pathway and the mechanism of inhibition.

Experimental Protocols
The following are representative protocols for assays used to determine the selectivity profile of

a Tie2 kinase inhibitor.

Biochemical Kinase Assay (ATP-Competition)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a purified

kinase in a cell-free system.

Methodology:

Reagents and Materials:

Purified recombinant human Tie2 kinase domain.
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20).

ATP solution (at a concentration close to the Km for Tie2).

Biotinylated peptide substrate specific for Tie2.

Test compound (Tie2 Kinase Inhibitor 3) serially diluted in DMSO.

Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a

suitable HRP substrate for chemiluminescent or colorimetric readout).

384-well microplates.

Procedure:

1. Add kinase buffer to all wells of a 384-well plate.

2. Add the test compound at various concentrations to the appropriate wells. Include wells

with DMSO only as a negative control (100% activity) and wells with a known potent, non-

specific kinase inhibitor (e.g., staurosporine) as a positive control (0% activity).

3. Add the purified Tie2 kinase to all wells except for the background control wells.

4. Incubate for 10-15 minutes at room temperature to allow for compound binding to the

kinase.

5. Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and

ATP.

6. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

7. Stop the reaction by adding a stop solution (e.g., EDTA).

8. Detect the amount of phosphorylated substrate. For example, transfer the reaction mixture

to a streptavidin-coated plate, wash away unbound components, and then add an anti-

phosphotyrosine antibody conjugated to HRP.
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9. Add the HRP substrate and measure the signal (e.g., luminescence or absorbance).

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Tie2 Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of Tie2 in a

cellular context.

Methodology:

Reagents and Materials:

Human umbilical vein endothelial cells (HUVECs) or another cell line endogenously or

exogenously expressing Tie2.

Cell culture medium (e.g., EGM-2).

Angiopoietin-1 (Ang1) as a stimulant.

Test compound (Tie2 Kinase Inhibitor 3) serially diluted in DMSO.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Antibodies: anti-phospho-Tie2 (pY992) and anti-total-Tie2.

Detection method (e.g., Western blotting or a plate-based immunoassay like ELISA).

Procedure:

1. Seed HUVECs in 6-well plates and grow to near confluence.

2. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
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3. Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle

control) for 1-2 hours.

4. Stimulate the cells with a predetermined concentration of Ang1 (e.g., 100 ng/mL) for 15-30

minutes. Include an unstimulated control.

5. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

6. Clarify the lysates by centrifugation.

7. Determine the protein concentration of each lysate.

8. Analyze the levels of phosphorylated Tie2 and total Tie2 using Western blotting or ELISA.

Data Analysis:

Quantify the band intensities (for Western blot) or the signal (for ELISA) for phospho-Tie2

and total Tie2.

Normalize the phospho-Tie2 signal to the total Tie2 signal for each sample.

Calculate the percent inhibition of Ang1-stimulated Tie2 phosphorylation for each

compound concentration relative to the Ang1-stimulated, vehicle-treated control.

Determine the cellular IC50 value by plotting the percent inhibition against the compound

concentration.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the selectivity profile of a

kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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